molecular formula C12H14N4OS B2956352 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1795083-73-6

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2956352
CAS No.: 1795083-73-6
M. Wt: 262.33
InChI Key: KZXWMTCVDFFTOL-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition . The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form derivatives with different functional groups.

  • Substitution: The triazole and pyrrolidine rings can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions may involve reagents like alkyl halides, amines, or alcohols, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include thiophene sulfoxides and sulfones.

  • Reduction products may include derivatives with reduced thiophene or triazole groups.

  • Substitution products can vary widely depending on the reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.

  • Medicine: Its potential biological activity may be explored for therapeutic uses, such as in the treatment of infections or inflammatory conditions.

  • Industry: The compound's unique structure may be useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects depends on its molecular targets and pathways. The triazole ring, in particular, can interact with various biological targets, such as enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of thiophene.

  • 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine group instead of thiophene.

Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene group, which imparts different chemical and biological properties compared to phenyl or pyridine analogs

Properties

IUPAC Name

2-thiophen-2-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c17-12(8-11-2-1-7-18-11)15-5-3-10(9-15)16-6-4-13-14-16/h1-2,4,6-7,10H,3,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXWMTCVDFFTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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